Isoarecolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

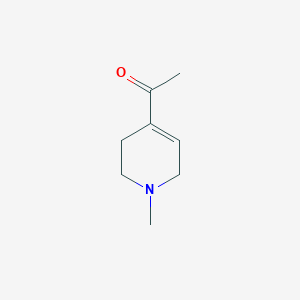

Isoarecolone, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Profile

Isoarecolone is primarily recognized for its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound acts as a selective partial agonist for the α4* nAChR subtype, which is implicated in nicotine addiction and dependence. This selectivity is significant because it offers a pathway for developing new therapeutic agents aimed at treating nicotine and betel nut addictions without the undesirable effects associated with muscarinic receptor activation.

- Cholinergic Activity : this compound exhibits minimal activity on muscarinic acetylcholine receptors (mAChRs), distinguishing it from other related compounds like arecoline, which activates both nAChRs and mAChRs. This property makes this compound a candidate for drug development focused on nicotine cessation therapies .

Drug Development Potential

Given its selective activity profile, this compound serves as a promising scaffold for the creation of novel pharmacological agents aimed at managing addiction. The following points summarize its potential:

- Selective Agonism : this compound's ability to selectively activate α4* nAChR while showing low muscarinic activity positions it as a favorable candidate for drugs designed to mitigate withdrawal symptoms in nicotine dependence .

- Research Implications : The findings suggest that this compound could lead to the development of medications that effectively target nicotine receptors with fewer side effects, enhancing patient adherence to treatment regimens.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- A study characterized this compound's activity on various nAChR subtypes using Xenopus laevis oocytes. Results showed that this compound had negligible effects on α7 nAChR while effectively activating α4* receptors, reinforcing its selective profile .

- Another research effort explored the implications of this compound in addiction treatment frameworks, suggesting that its unique receptor activity could help develop effective interventions for individuals struggling with tobacco use .

Comparative Analysis of Areca Alkaloids

The following table summarizes key differences between this compound and other related compounds derived from areca nut:

| Compound | Receptor Activity | Muscarinic Activity | Potential Use |

|---|---|---|---|

| This compound | Selective α4* nAChR Agonist | Low | Tobacco cessation therapies |

| Arecoline | Agonist for both nAChR and mAChR | High | General cholinergic effects |

| Guvacoline | Broad spectrum agonist | Moderate | Potential anti-inflammatory uses |

特性

CAS番号 |

100752-88-3 |

|---|---|

分子式 |

C8H13NO |

分子量 |

139.19 g/mol |

IUPAC名 |

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H13NO/c1-7(10)8-3-5-9(2)6-4-8/h3H,4-6H2,1-2H3 |

InChIキー |

YYJCSIKNHFNEQM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCN(CC1)C |

正規SMILES |

CC(=O)C1=CCN(CC1)C |

Key on ui other cas no. |

100752-88-3 |

同義語 |

isoarecolone isoarecolone hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。